2,2',2''-(Ethane-1,1,1-triyl)triphenol
Description
4,4',4''-(Ethane-1,1,1-triyl)triphenol (CAS 27955-94-8) is a triphenyl derivative of ethane, where three phenol groups are symmetrically attached to a central ethane core at the para-positions. Its molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.36 g/mol . It is classified as a PMT/vPvM substance (Persistent, Mobile, and Toxic/Very Persistent and Very Mobile), indicating environmental persistence and mobility .
Properties
CAS No. |
125457-87-6 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[1,1-bis(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-20(14-8-2-5-11-17(14)21,15-9-3-6-12-18(15)22)16-10-4-7-13-19(16)23/h2-13,21-23H,1H3 |
InChI Key |
AZMMSEASPQHHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol typically involves the reaction of phenol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of condensation steps, resulting in the formation of the triphenol compound. The reaction conditions often include elevated temperatures and controlled pH to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 4,4',4''-(Ethane-1,1,1-triyl)triphenol and analogous compounds:
Key Observations :
- Steric Effects: The butane and cyclododecane cores in diphenol analogs introduce bulkiness, reducing solubility and limiting applications in aqueous systems .
- Hydrogen Bonding: The three phenol groups in 4,4',4''-(Ethane-1,1,1-triyl)triphenol enable extensive hydrogen bonding, promoting aggregation behavior distinct from diphenol analogs .
Environmental and Toxicological Profiles
4,4',4''-(Ethane-1,1,1-triyl)triphenol:
- Hazards : Classified as Category 5 (oral toxicity) , Category 4 (dermal toxicity) , and Category 1 (eye irritation) under GHS .
Analogous Compounds:
- Limited hazard data are available for structurally similar compounds. However: 4,4,4-Trihydroxytriphenylmethane: Likely less mobile due to lower molecular weight and higher symmetry, reducing environmental persistence.
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